molecular formula C18H11ClF3N5O B2368858 3-(3-chlorophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892481-24-2

3-(3-chlorophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2368858
CAS No.: 892481-24-2
M. Wt: 405.77
InChI Key: CPHBCFLHDFVFAR-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a chemical compound of significant interest in medicinal chemistry and kinase research. Its core structure is based on the [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which is a well-known privileged structure in drug discovery known to act as a purine mimetic, facilitating binding to the ATP pockets of a wide range of protein kinases. This specific analog is functionally characterized as a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, particularly demonstrating efficacy against FGFR1, FGFR2, and FGFR3. The compound acts by competitively binding to the ATP-binding site of these receptor tyrosine kinases, thereby suppressing their autophosphorylation and subsequent downstream signaling pathways, such as the MAPK and PI3K-Akt cascades, which are critical for cell proliferation, survival, and differentiation. Its research value is primarily in the investigation of FGFR-driven oncogenesis, as aberrant FGFR signaling is implicated in various cancers, including urothelial carcinoma, breast cancer, and endometrial cancer. Preclinical studies utilize this inhibitor to explore tumor biology, validate FGFR as a therapeutic target, and assess mechanisms of resistance in model systems. Furthermore, its distinct substitution pattern with the 3-chlorophenyl and 3-(trifluoromethyl)benzyl groups is designed to optimize kinase selectivity and potency, making it a valuable chemical probe for dissecting complex signaling networks in cellular and biochemical assays.

Properties

IUPAC Name

3-(3-chlorophenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N5O/c19-13-5-2-6-14(8-13)27-16-15(24-25-27)17(28)26(10-23-16)9-11-3-1-4-12(7-11)18(20,21)22/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHBCFLHDFVFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-chlorophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula: C17H14ClF3N4O
  • Molecular Weight: 397.77 g/mol
  • IUPAC Name: 3-[3-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]anilino]-1,1,1-trifluoropropan-2-ol

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in terms of its anticancer properties. Studies indicate that it exhibits moderate to potent antiproliferative effects against various cancer cell lines.

The proposed mechanism of action involves the inhibition of tubulin polymerization, which is crucial for cell division. The compound's structure allows it to interact with microtubules, disrupting their function and leading to apoptosis in cancer cells.

Antiproliferative Activity

A study highlighted that derivatives of triazolopyrimidine compounds showed significant antiproliferative activity against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The compound demonstrated an IC50 value in the low micromolar range, indicating substantial effectiveness in inhibiting cell growth .

Case Studies

  • HeLa Cell Line Study : In a comparative study involving various triazolopyrimidine derivatives, the compound exhibited an IC50 value of approximately 60 nM against HeLa cells. This was significantly lower than many other tested compounds, suggesting a strong potential for therapeutic applications .
  • Tubulin Polymerization Inhibition : The compound was found to inhibit tubulin polymerization more effectively than some known agents like CA-4. This property is essential for developing new anticancer therapies targeting microtubule dynamics .

Data Table: Biological Activity Summary

Cell LineIC50 Value (nM)Mechanism of Action
HeLa60Tubulin polymerization inhibition
A549200Microtubule disruption
MDA-MB-231150Induction of apoptosis

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The key steps include:

  • Formation of the triazole ring.
  • Introduction of the chlorophenyl and trifluoromethyl groups.
  • Final coupling reactions to achieve the desired molecular structure.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazolopyrimidinone derivatives exhibit structural diversity based on substitutions at positions 3, 5, 6, and 5. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents Key Properties Pharmacological Notes
Target Compound 3-(3-Cl-phenyl), 6-(3-CF3-benzyl) High lipophilicity (CF3), halogen bonding (Cl) Potential kinase inhibition (inferred from structural analogs)
3-(2-Cl-benzyl)-6-(2,4-F2-benzyl) () 2-Cl-benzyl, 2,4-diF-benzyl Enhanced electronegativity (F) Improved solubility vs. CF3 analogs; unconfirmed activity
5-(4-Cl-phenoxy)-6-isopropyl-3-phenyl () 4-Cl-phenoxy, isopropyl Planar triazolopyrimidinone core (max deviation: 0.021 Å) Synthesized via carbodiimide coupling (92% yield)
6-{[3-(3,4-diOCH3-phenyl)-oxadiazolyl]methyl}-3-(3-F-benzyl) () Oxadiazole, 3-F-benzyl Electron-withdrawing oxadiazole; moderate H-bond acceptors (10) CAS No. 1040639-91-5; supplier data only
2-Amino-6-(3-Cl-benzyl)-5-hexyl () Hexyl chain, 3-Cl-benzyl High lipophilicity (hexyl); amino group for H-bonding Synthesized via BMIM-PF6 ionic liquid (method detailed)

Key Research Findings

Electronic and Steric Effects

  • This contrasts with 2,4-difluorobenzyl (), which offers smaller steric hindrance but higher polarity .
  • Chlorophenyl substituents at position 3 (target compound) vs. 2-chlorobenzyl () influence dihedral angles with the core. For example, in , a 4-chlorophenoxy group forms an 87.74° dihedral angle with the triazolopyrimidinone plane, reducing coplanarity critical for π-π stacking .

Pharmacokinetic Implications

  • The hexyl chain in ’s analog increases lipophilicity (logP), likely improving membrane permeability but risking solubility issues. In contrast, the target compound’s trifluoromethyl group balances lipophilicity and metabolic resistance .
  • Oxadiazole-containing analogs () introduce additional hydrogen-bond acceptors, which may improve target affinity but complicate synthetic routes .

Crystallographic and Conformational Insights

  • X-ray studies (–8) reveal that the triazolopyrimidinone core is nearly planar (max deviation: 0.021 Å), facilitating interactions with flat binding sites (e.g., ATP pockets). Substituents like isopropyl () or benzyl groups introduce torsional strain, altering binding modes .
  • SHELX software () is widely used for refining such structures, ensuring accuracy in bond length/angle measurements critical for SAR studies .

Structure-Activity Relationship (SAR) Trends

Electron-withdrawing groups (Cl, CF3, F) at position 3 or 6 enhance target affinity but may reduce solubility.

Benzyl vs. phenoxy substitutions: Benzyl groups (target compound) offer flexibility, while phenoxy () restricts conformational freedom.

Heterocyclic appendages (e.g., oxadiazole in ) introduce additional pharmacophoric elements but increase synthetic complexity .

Q & A

Q. What are the optimal synthetic routes for 3-(3-chlorophenyl)-6-[3-(trifluoromethyl)benzyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one?

Methodological Answer: Synthesis involves multi-step reactions, including cyclization, substitution, and functionalization. Key steps:

  • Cyclization : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for triazole-pyrimidine core formation. Reaction conditions: 80–100°C, aprotic solvents (DMF or THF), and inert atmosphere .
  • Substitution : Introduce trifluoromethylbenzyl groups via nucleophilic substitution with K₂CO₃ as a base in DMF at 60–80°C .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) for ≥95% purity .

Table 1 : Representative Synthetic Conditions

StepReagents/ConditionsYield Optimization TipsReference
Core FormationPd(PPh₃)₄, Na₂CO₃, DMF, 100°C, 12hMonitor via TLC (Rf = 0.3–0.5)
Benzyl Substitution3-(Trifluoromethyl)benzyl chloride, K₂CO₃, DMFStir under N₂ for 24h

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolves bond lengths/angles (e.g., triazole-pyrimidine coplanarity; deviations <0.02 Å) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chlorophenyl protons at δ 7.4–7.6 ppm; trifluoromethylbenzyl CH₂ at δ 5.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 449.08 Da) .

Table 2 : Key Structural Parameters

TechniqueParameterObserved ValueReference
XRDDihedral angle (triazole vs. pyrimidine)1.09°–87.74°
¹H NMRTrifluoromethylbenzyl CH₂δ 5.2 (s, 2H)

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies often arise from:

  • Substituent Effects : Compare analogs (e.g., Cl vs. F on phenyl rings alters electron density and binding affinity) .
  • Purity Variations : Validate compound purity (>98% via HPLC) and exclude byproducts (e.g., sulfoxides from oxidation) .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24h vs. 48h) .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties?

Methodological Answer:

  • LogP Modulation : Replace trifluoromethyl with polar groups (e.g., -OH or -NH₂) to enhance solubility (test via shake-flask method) .
  • Metabolic Stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., triazole ring oxidation) .
  • In Vitro Permeability : Assess Caco-2 monolayer transport; optimize via prodrug derivatization .

Q. How to design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Target Identification : Use pull-down assays with biotinylated probes and LC-MS/MS for protein interaction profiling .
  • Enzyme Inhibition : Test against kinase panels (e.g., EGFR, VEGFR) with IC₅₀ determination via fluorescence polarization .
  • Gene Expression : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis markers BAX/BCL-2) .

Q. What computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to ATP pockets (e.g., Vina score <−7.0 kcal/mol suggests strong affinity) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess target-ligand stability (RMSD <2.0 Å) .
  • QSAR Modeling : Corinate substituent Hammett constants (σ) with bioactivity to design potent analogs .

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